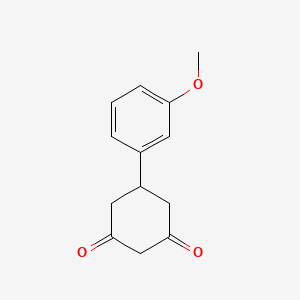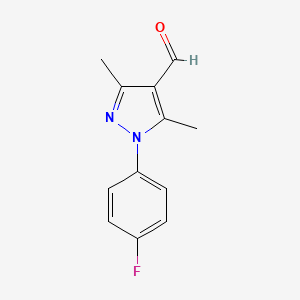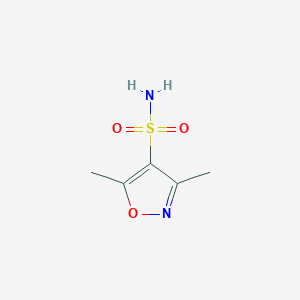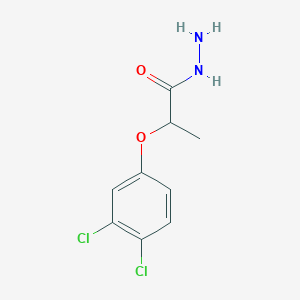
2-(3,4-Dichlorophenoxy)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenoxy)propanohydrazide is a useful research compound. Its molecular formula is C9H10Cl2N2O2 and its molecular weight is 249.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicide Activity and Plant Physiology
2-(3,4-Dichlorophenoxy)propanohydrazide exhibits significant herbicidal properties. It has been found to inhibit IAA-stimulated elongation in oat and wheat coleoptile segments, functioning as a strong auxin antagonist. This effect is seen more prominently in oats than in wheat. The compound, particularly in its metabolite form, also inhibits root growth in plants, suggesting a dual mode of action in susceptible plants (Shimabukuro et al., 1978).
Enantioselectivity in Biocatalysis
The compound has been a subject of study in the context of improving enantioselectivity in biocatalysis. Specifically, research involving Candida rugosa lipase demonstrated high enantiomeric excess when hydrolyzing racemic methyl 2-(2,4-dichlorophenoxy)propionate, showing potential in selective synthesis processes (Cipiciani et al., 1998).
Antibacterial and Antimicrobial Applications
A study synthesized novel 4-thiazolidinones incorporating 2-(2,4,5-trichlorophenoxy)propanamide and evaluated them for antimicrobial activity. These compounds showed potential activity against Gram-positive bacteria, indicating possible applications in antimicrobial treatments (Radwan, 2012).
Wastewater Treatment
The use of immobilized horseradish peroxidase for the removal of 2,4-dichlorophenol from wastewater has been investigated, demonstrating the potential of biocatalytic approaches in environmental applications. This method achieved about 90% removal efficiency for 2,4-dichlorophenol, indicating its effectiveness in wastewater treatment (Wang et al., 2015).
Optical Nonlinearity Studies
Research on propane hydrazides, including derivatives of this compound, has been conducted to investigate their third-order nonlinear optical properties. These studies are relevant for developing optical devices like optical limiters and switches (Naseema et al., 2012).
Antitumor Properties
New compounds incorporating 2,4-dichlorophenoxy nucleus have been synthesized and evaluated for their antitumor activity. One such compound showed a significant decrease in viable tumor cell count, suggesting potential applications in cancer therapy (Abdel-Wahab et al., 2011).
Soil Microbial Effects
The impact of long-term 2,4-D (a compound related to this compound) application on soil microbial populations and biochemical processes has been studied. These findings are critical for understanding the environmental implications of herbicide use in agriculture (Rai, 1992).
Herbicide Degradation by Bacteria
Pseudomonas putida KT2440 has been found to specifically respond to chlorophenoxy herbicides like 2,4-D and their initial metabolites. This research offers insights into bacterial toxicity mechanisms and adaptation to hazardous chemicals (Benndorf et al., 2006).
特性
IUPAC Name |
2-(3,4-dichlorophenoxy)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-6-2-3-7(10)8(11)4-6/h2-5H,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDXUCWCNIUPTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407293 |
Source


|
| Record name | 2-(3,4-dichlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-62-5 |
Source


|
| Record name | 2-(3,4-dichlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)


![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)
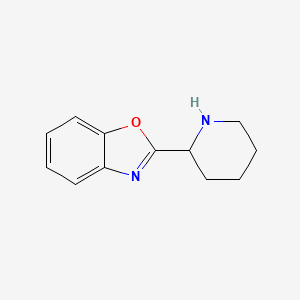
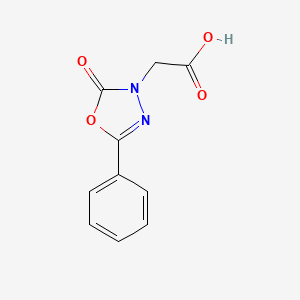
![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)
